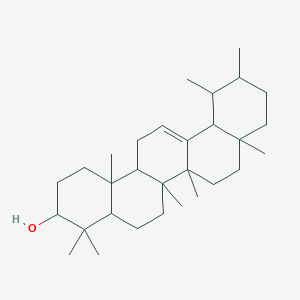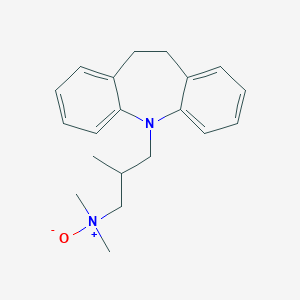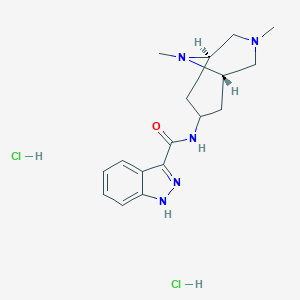
alpha-Amyrin
Overview
Description
Alpha-Amyrin: is a naturally occurring pentacyclic triterpenoid compound found in various plant species. It is a member of the amyrin family, which includes this compound, beta-amyrin, and delta-amyrin. This compound is characterized by its ursane skeleton and has the chemical formula C30H50O . It is widely distributed in nature and can be isolated from the epicuticular wax of plants such as dandelion coffee and tomato fruit .
Mechanism of Action
Target of Action
Alpha-Amyrin, a pentacyclic triterpenoid compound, has been found to interact with several targets in the body. It activates the ERK and GSK-3β signaling pathways . ERK (Extracellular signal-regulated kinases) is involved in various cellular functions, including proliferation, differentiation, and development . GSK-3β (Glycogen synthase kinase 3 beta) plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
This compound interacts with its targets, leading to changes in cellular processes. It has been shown to exhibit long-lasting antinociceptive and anti-inflammatory properties via activation of the cannabinoid receptors CB1 and CB2 and by inhibiting the production of cytokines and expression of NF-κB, CREB, and cyclooxygenase 2 .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a precursor of ursolic acid in plant biosynthesis . Ursolic acid is a pentacyclic triterpenoid identified for its diverse biological activities, including anti-inflammatory, antifungal, and antitumor activities .
Pharmacokinetics
It is known to have oral activity . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
This compound has demonstrated potential antihyperglycemic and hypolipidemic effects. In studies, it significantly reduced blood glucose, total cholesterol, and serum triglycerides in streptozotocin (STZ)-induced diabetic mice . It also effectively reduced elevated plasma glucose levels during the oral glucose tolerance test . Moreover, it showed a beneficial effect in preserving beta cell integrity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study, it was found to exhibit anti-biofilm properties against methicillin-resistant and vancomycin-intermediate Staphylococcus aureus . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of other organisms and environmental conditions.
Biochemical Analysis
Biochemical Properties
Alpha-Amyrin plays a crucial role in biochemical reactions, particularly in the biosynthesis of triterpenoids. It interacts with several enzymes, including oxidosqualene cyclase, which catalyzes the cyclization of 2,3-oxidosqualene to form this compound . Additionally, this compound has been shown to activate the extracellular signal-regulated kinase (ERK) and glycogen synthase kinase-3 beta (GSK-3β) signaling pathways . These interactions highlight the compound’s involvement in various biochemical processes, contributing to its pharmacological effects.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound activates the cannabinoid receptors CB1 and CB2, leading to the inhibition of cytokine production and the expression of nuclear factor kappa B (NF-κB), cAMP response element-binding protein (CREB), and cyclooxygenase-2 (COX-2) . These actions result in anti-inflammatory and antinociceptive effects, showcasing the compound’s impact on cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound exhibits strong binding affinity to cannabinoid receptors CB1 and CB2, which play a pivotal role in its anti-inflammatory and antinociceptive properties . Additionally, molecular docking studies have identified this compound as a potent inhibitor of COX-2 and 5-lipoxygenase (5-LOX) enzymes, further elucidating its mechanism of action . These interactions contribute to the compound’s therapeutic potential in managing inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and pharmacological activity over extended periods The compound’s long-term effects on cellular function have been less explored
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits antihyperglycemic and hypolipidemic effects at doses ranging from 10 to 100 mg/kg in mice . Higher doses of this compound have shown more pronounced hypocholesterolemic effects, including significant decreases in very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol levels
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the biosynthesis of triterpenoids. It is synthesized from 2,3-oxidosqualene through the action of oxidosqualene cyclase . This compound also activates the ERK and GSK-3β signaling pathways, influencing metabolic processes . These pathways highlight the compound’s role in regulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. This compound is known to be distributed in the epicuticular wax of plants, indicating its ability to localize in specific tissues . Detailed studies on the transport mechanisms and binding proteins involved in this compound distribution are limited.
Subcellular Localization
This compound’s subcellular localization is critical to its activity and function. Studies have shown that beta-Amyrin synthase, an enzyme involved in the biosynthesis of this compound, is localized in the cytosol This localization suggests that this compound may also be present in the cytosol, where it can interact with various cellular components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-amyrin can be achieved through various methods. One approach involves starting from easily accessible starting materials such as oleanolic acid and ursolic acid . The synthesis process includes selective iodation and reduction steps to obtain this compound in medium-to-large scale . Another method involves the use of column chromatography to isolate this compound from plant sources like Celastrus hindsii .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources. For example, this compound can be isolated from the leaves of Celastrus hindsii using column chromatography with different solvent systems . The isolated compound is then confirmed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Types of Reactions: Alpha-amyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like iodine or bromine.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound acetate and this compound oxides .
Scientific Research Applications
Alpha-amyrin has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Comparison with Similar Compounds
- Beta-Amyrin
- Alpha-Amyrin Acetate
- Ursolic Acid
- Oleanolic Acid
Properties
IUPAC Name |
(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLPMRQHCOLESF-SFMCKYFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025612 | |
| Record name | alpha-Amyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-95-9 | |
| Record name | α-Amyrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Amyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Amyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urs-12-en-3β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-AMYRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30ZAG40J8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















